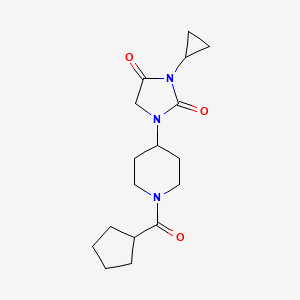

1-(1-Cyclopentanecarbonylpiperidin-4-yl)-3-cyclopropylimidazolidine-2,4-dione

Description

Introduction and Structural Framework

Historical Development of Imidazolidine-2,4-dione (Hydantoin) Derivatives

The hydantoin core (imidazolidine-2,4-dione) has been a cornerstone of heterocyclic chemistry since its discovery in the 19th century. Early work by Adolf von Baeyer in 1861 on allantoin hydrogenation laid the foundation for hydantoin chemistry. The Bucherer–Bergs reaction, developed in the 1920s, revolutionized hydantoin synthesis by enabling the one-pot condensation of ketones or aldehydes with cyanide and ammonium carbonate. This method facilitated the production of 5-substituted hydantoins, including phenytoin, an antiepileptic drug first synthesized in 1908 via alternative routes.

Modern advancements, such as microwave-assisted Urech synthesis, have expanded access to hydantoins with diverse substituents. For example, recent protocols achieve 34–89% yields of 5-monosubstituted hydantoins directly from amino acids under eco-friendly conditions. These innovations underscore the hydantoin scaffold’s adaptability to both classical and contemporary synthetic strategies.

Significance of Cyclopropyl-Substituted Hydantoins in Medicinal Chemistry

Cyclopropane rings confer unique pharmacological advantages, including enhanced metabolic stability and conformational rigidity. In hydantoin derivatives, cyclopropyl substitution at the N3 position modulates electronic and steric properties, influencing target binding. For instance, cyclopropane-containing hydantoins exhibit improved selectivity for enzymes like lymphoid-specific tyrosine phosphatase (LYP), a target in autoimmune diseases. The cyclopropane group’s strained ring system also enhances lipophilicity, potentially improving blood-brain barrier penetration for neurological applications.

Recent studies highlight cyclopropyl hydantoins in anticancer and antiviral research. Their ability to disrupt protein-protein interactions stems from the cyclopropane ring’s capacity to mimic peptide bonds while resisting enzymatic degradation. This dual functionality positions cyclopropyl-substituted hydantoins as versatile scaffolds in drug discovery.

Positioning Within Heterocyclic Compound Classification

1-(1-Cyclopentanecarbonylpiperidin-4-yl)-3-cyclopropylimidazolidine-2,4-dione belongs to the imidazolidine-2,4-dione family, classified under bicyclic nitrogen-containing heterocycles. Its structure features:

- Core : Imidazolidine-2,4-dione (hydantoin) with two carbonyl groups at positions 2 and 4.

- Substituents :

- N1 : 1-Cyclopentanecarbonylpiperidin-4-yl group, introducing a spirocyclic piperidine moiety.

- N3 : Cyclopropyl group, adding steric constraint.

This compound exemplifies spirocyclic hydantoins , where the piperidine ring forms a spiro junction with the hydantoin core. Such architectures enhance three-dimensional diversity, critical for interacting with complex biological targets. The cyclopentanecarbonyl side chain further augments hydrophobic interactions, a design strategy observed in protease inhibitors.

Table 1: Key Structural Features and Their Implications

Properties

IUPAC Name |

1-[1-(cyclopentanecarbonyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O3/c21-15-11-19(17(23)20(15)14-5-6-14)13-7-9-18(10-8-13)16(22)12-3-1-2-4-12/h12-14H,1-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWUDHXLHRFMSCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)N2CCC(CC2)N3CC(=O)N(C3=O)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Cyclopentanecarbonylpiperidin-4-yl)-3-cyclopropylimidazolidine-2,4-dione typically involves multi-step organic reactions. One common method starts with the preparation of the piperidine derivative, which is then acylated with cyclopentanecarbonyl chloride. The resulting intermediate is subsequently reacted with cyclopropyl isocyanate to form the imidazolidine-2,4-dione ring.

Industrial Production Methods: In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Cyclopentanecarbonylpiperidin-4-yl)-3-cyclopropylimidazolidine-2,4-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the imidazolidine-2,4-dione moiety, depending on the reagents used.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic effects, particularly in modulating specific biological pathways.

Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-(1-Cyclopentanecarbonylpiperidin-4-yl)-3-cyclopropylimidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and thereby modulating biological pathways. For instance, it could inhibit or activate certain enzymes, leading to changes in metabolic processes.

Comparison with Similar Compounds

- **1-(Cyclopentanecarbonyl)piperidin-4-yl]-phenylmethanone

- 3-Cyano-N-(3-(1-isobutyrylpiperidin-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide

Comparison: Compared to similar compounds, 1-(1-Cyclopentanecarbonylpiperidin-4-yl)-3-cyclopropylimidazolidine-2,4-dione is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity. Its cyclopropyl and imidazolidine-2,4-dione moieties, in particular, might offer unique interactions with biological targets, potentially leading to novel therapeutic applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Biological Activity

1-(1-Cyclopentanecarbonylpiperidin-4-yl)-3-cyclopropylimidazolidine-2,4-dione, a compound with significant potential in medicinal chemistry, has garnered attention due to its unique structure and biological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanism of action, pharmacological effects, and relevant case studies.

The biological activity of this compound primarily revolves around its interaction with specific enzymes and receptors in the body. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways. The presence of the imidazolidine dione structure is believed to facilitate these interactions, enhancing its potency as a pharmacological agent.

Pharmacological Effects

Research indicates that this compound exhibits various pharmacological effects, including:

- Anti-inflammatory Activity : The compound has shown potential in reducing inflammation markers in vitro and in vivo.

- Antioxidant Properties : It may scavenge free radicals, contributing to its protective effects against oxidative stress.

- Cytotoxic Effects : Preliminary studies indicate that it may induce apoptosis in certain cancer cell lines.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anti-inflammatory | Reduction in TNF-alpha levels | |

| Antioxidant | Scavenging of DPPH radicals | |

| Cytotoxicity | Induction of apoptosis in cancer cells |

Case Study 1: Anti-inflammatory Effects

A study conducted on murine models demonstrated that treatment with this compound resulted in a significant decrease in inflammation markers such as IL-6 and TNF-alpha. The results suggest that the compound could be a candidate for developing anti-inflammatory drugs.

Case Study 2: Cytotoxicity in Cancer Cells

In vitro experiments on human cancer cell lines revealed that this compound exhibited cytotoxic effects, leading to reduced cell viability and increased markers of apoptosis. These findings support further investigation into its potential as an anticancer agent.

Research Findings

Recent research has focused on optimizing the synthesis of this compound to enhance its biological activity. Various analogs have been synthesized to evaluate structure-activity relationships (SAR). Initial findings indicate that modifications to the cyclopropyl group can significantly affect the compound's potency against specific targets.

Q & A

Q. What are the recommended synthetic pathways for 1-(1-cyclopentanecarbonylpiperidin-4-yl)-3-cyclopropylimidazolidine-2,4-dione, and how can reaction conditions be optimized?

The synthesis of this compound typically involves multi-step reactions, including cyclopropane ring formation, piperidine acylation, and imidazolidine-dione cyclization. A common approach involves:

- Step 1 : Cyclopropane introduction via [2+1] cycloaddition using a cyclopropanation reagent (e.g., Simmons-Smith reagent).

- Step 2 : Piperidine acylation using cyclopentanecarbonyl chloride under basic conditions (e.g., triethylamine in dry DCM) .

- Step 3 : Formation of the imidazolidine-2,4-dione core via condensation of urea derivatives with cyclopropylamine.

Optimization : Use design-of-experiments (DoE) to vary parameters like temperature, solvent polarity, and catalyst loading. For example, fractional factorial designs can identify critical factors affecting yield and purity .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Combine multiple analytical techniques:

- NMR : Confirm cyclopropane (δ ~0.5–1.5 ppm) and imidazolidine-dione (δ ~4.0–5.0 ppm) protons.

- HRMS : Verify molecular ion peaks matching the exact mass (C18H24N3O3, expected [M+H]<sup>+</sup> 330.1818).

- XRD : Resolve stereochemistry of the cyclopentanecarbonyl-piperidine moiety if single crystals are obtainable .

Q. What are the stability considerations for this compound under varying storage conditions?

Conduct accelerated stability studies:

- Thermal Stability : Use thermogravimetric analysis (TGA) to assess decomposition temperatures.

- pH Sensitivity : Test solubility and degradation in buffers (pH 3–10) via HPLC monitoring over 72 hours.

- Light Sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation products using LC-MS .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

Employ hybrid quantum mechanics/molecular mechanics (QM/MM) and molecular docking:

- Target Identification : Use homology modeling for receptors with uncharacterized structures (e.g., GPCRs or kinases).

- Docking Simulations : Software like AutoDock Vina or Schrödinger Suite can predict binding affinities. Focus on the cyclopropane and imidazolidine-dione moieties as potential pharmacophores .

- Reaction Path Analysis : Apply quantum chemical calculations (e.g., DFT) to model metabolic pathways, such as cytochrome P450-mediated oxidation .

Q. How should researchers address contradictions in reported biological activity data for structurally analogous compounds?

Adopt a systematic framework:

- Data Reconciliation : Compare assay conditions (e.g., cell lines, incubation times) across studies. For example, imidazolidine-dione derivatives may show divergent IC50 values in cancer cells due to varying ATP concentrations in viability assays .

- Meta-Analysis : Use tools like RevMan to aggregate data and identify outliers. Apply statistical weighting based on experimental rigor (e.g., sample size, controls).

- Follow-Up Studies : Validate hypotheses using orthogonal assays (e.g., SPR for binding affinity vs. cell-based functional assays) .

Q. What strategies can enhance the compound’s selectivity for specific enzymatic targets (e.g., proteases or kinases)?

Modify the scaffold through rational design:

- Substituent Effects : Introduce electron-withdrawing groups (e.g., -CF3) on the cyclopropane ring to alter steric/electronic interactions with enzyme active sites.

- Bioisosteric Replacement : Replace the cyclopentanecarbonyl group with a bicyclo[2.2.1]heptane system to mimic transition-state geometries in protease inhibition .

- Proteome Profiling : Use affinity-based chemoproteomics to map off-target interactions and refine selectivity .

Q. How can researchers design derivatives to overcome metabolic instability observed in preclinical studies?

Focus on metabolic hotspots:

- Cyclopropane Ring : Introduce deuterium at vulnerable C-H bonds to slow CYP450-mediated oxidation.

- Imidazolidine-dione Core : Replace labile amide bonds with thioamide or retro-inverso analogs.

- In Silico Tools : Predict metabolic sites with software like MetaSite and validate with microsomal stability assays (e.g., human liver microsomes + NADPH) .

Methodological Notes

- Data Gaps : Limited peer-reviewed studies directly investigate this compound, necessitating extrapolation from structurally related imidazolidine-diones and piperidine derivatives .

- Validation : Cross-reference computational predictions with experimental data (e.g., synthesize top-scoring docking hits for empirical testing) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.